3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-fluorothieno[2,3-d]pyridine-6-carboxylic acid ethyl ester with suitable amines can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, such as thiophenol, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiophenol for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-B]pyridine derivatives .
Properties
Molecular Formula |
C8H5FN2O2S |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-amino-6-fluorothieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2S/c9-4-2-1-3-5(10)6(8(12)13)14-7(3)11-4/h1-2H,10H2,(H,12,13) |
InChI Key |
QHPZINAIAOIIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C(=O)O)N)F |
Origin of Product |
United States |
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